molecular formula C20H18FN3O3S B2408082 N-(2,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872695-06-2

N-(2,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2408082
CAS No.: 872695-06-2
M. Wt: 399.44
InChI Key: KPMIDOZDGZDRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibitors in Pain and Inflammation Management

  • Pyridazinone compounds, including ABT-963, have demonstrated significant potency as selective COX-2 inhibitors. These compounds show promise in the treatment of pain and inflammation associated with conditions such as arthritis. ABT-963, in particular, has shown high selectivity, improved solubility, and effectiveness in reducing prostaglandin E2 production and edema after oral administration. It also significantly reduces bone loss and soft tissue destruction, indicating its potential for broader therapeutic applications in inflammatory conditions (Asif, 2016).

Pharmacokinetics and Toxicology of Psychoactive Substances

  • Although not directly related to N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide, studies on the pharmacokinetics and pharmacodynamics of related psychoactive substances, like 2C-B and 4-FA, provide insights into potential biochemical pathways and toxicological profiles. This information could be useful in understanding the metabolism and potential risks associated with the use of pyridazinone compounds (Nugteren-van Lonkhuyzen et al., 2015).

Biopolymer Modification for Drug Delivery

  • Xylan derivatives, such as those resulting from the chemical modification of xylan, may hold potential for the development of new biopolymer ethers and esters. These modifications can impart specific properties based on functional groups, substitution degrees, and patterns. Such advancements in biopolymer chemistry could be relevant for the development of drug delivery systems, potentially including those for pyridazinone compounds (Petzold-Welcke et al., 2014).

Idiosyncratic NSAID Drug Induced Oxidative Stress

  • Understanding the mechanisms of idiosyncratic NSAID drug-induced oxidative stress could provide insights into the side effects and potential risks associated with the use of pyridazinone compounds. This knowledge is crucial for predicting and managing possible adverse reactions in therapeutic contexts (Galati et al., 2002).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-15-7-9-18(27-2)17(11-15)22-19(25)12-28-20-10-8-16(23-24-20)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMIDOZDGZDRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.